Benzo[d]isoxazol-3-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1,2-benzoxazol-3-yl acetate |
InChI |
InChI=1S/C9H7NO3/c1-6(11)12-9-7-4-2-3-5-8(7)13-10-9/h2-5H,1H3 |
InChI Key |
UPDZAMCNJKIELD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo D Isoxazol 3 Yl Acetate and Its Precursors
Precursor Synthesis: 1,2-Benzisoxazole-3-acetic Acid
The foundational step in producing Benzo[d]isoxazol-3-yl acetate (B1210297) is the synthesis of 1,2-Benzisoxazole-3-acetic acid. This precursor is crucial, and its efficient synthesis is a key area of chemical research.
A primary and widely documented method for synthesizing 1,2-Benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. google.comgoogle.com This reaction proceeds through an oximation of the coumarin (B35378) derivative, followed by a cyclization to form the benzisoxazole ring structure. chim.it
The choice of base is a critical parameter in this synthesis. Various bases have been successfully employed, including carbonate salts such as sodium carbonate and potassium carbonate, aqueous ammonia, and organic bases like triethylamine, tributylamine, and diethylamine. google.comgoogle.comgoogle.com.na The reaction is typically carried out in an alcoholic solvent, with lower alcohols such as ethanol (B145695), methanol, n-butanol, and isopropanol (B130326) being preferred. google.comgoogle.com The reaction temperature is also a key factor, generally maintained between room temperature and the boiling point of the alcoholic solvent, with a more optimal range often cited as being between 40°C and 60°C. google.com
Table 1: Reaction Conditions for Synthesis from 4-Hydroxycoumarin
| Parameter | Conditions |
|---|---|
| Starting Material | 4-Hydroxycoumarin |
| Reagent | Hydroxylamine |
| Base | Sodium Carbonate, Potassium Carbonate, Aqueous Ammonia, Triethylamine, Diethylamine |
| Solvent | Ethanol, Methanol, n-Butanol, Isopropanol |
| Temperature | 40°C - 60°C |
This method is valued for its efficiency and is a cornerstone in the production of 1,2-benzisoxazole (B1199462) derivatives. chim.it
While the 4-hydroxycoumarin route is prevalent, alternative synthetic strategies for 1,2-Benzisoxazole-3-acetic acid exist. One such historical method is the Posner reaction, which also starts from 4-hydroxycoumarin but utilizes metallic sodium. google.com However, this method is often disfavored for industrial-scale production due to the formation of a significant side-product, O-hydroxy-acetophenone-oxime (approximately 30%), and the challenges associated with handling metallic sodium. google.com
Another documented route involves the bromination of 1,2-benzisoxazole-3-acetic acid to form 1,2-benzisoxazole-3-bromo-methane, which can then be further manipulated. google.com The synthesis of 1,2-benzisoxazole-3-acetamide (B1267419) derivatives has also been reported, starting from 1,2-benzisoxazole-3-acetic acid. e-journals.in
Esterification Protocols for Benzo[d]isoxazol-3-yl Acetate Synthesis
Once 1,2-Benzisoxazole-3-acetic acid has been synthesized, the next step is its conversion to this compound through esterification.
The esterification of 1,2-Benzisoxazole-3-acetic acid is typically achieved through an acid-catalyzed reaction with a suitable alcohol. google.comchim.itgoogle.com.na Common alcohols used for this purpose include ethanol and methanol, which yield the corresponding ethyl and methyl esters of this compound. The reaction is facilitated by a strong acid catalyst.
The efficiency of the esterification process is dependent on several factors that can be optimized. google.com Key variables include the reaction temperature, the concentration of the acid catalyst, and the ratio of alcohol to carboxylic acid. researchgate.net For instance, increasing the temperature and adjusting the alcohol-to-water ratio can significantly improve the reaction conversion. researchgate.net The selection of the appropriate catalyst and its concentration are also crucial for maximizing the yield of the desired ester.
Table 2: Key Parameters for Esterification Optimization
| Parameter | Influence on Reaction |
|---|---|
| Temperature | Higher temperatures generally increase reaction rate and conversion. researchgate.net |
| Catalyst Concentration | Optimal concentration is necessary to maximize yield without promoting side reactions. |
| Alcohol/Carboxylic Acid Ratio | A higher ratio of alcohol can shift the equilibrium towards the product side. |
| Alcohol/Water Ratio | The presence of water can impact the reaction equilibrium; its control is important. researchgate.net |
Novel and Catalyst-Driven Synthetic Approaches to Isoxazole (B147169) Acetate Frameworks
The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency and expand the scope of accessible molecules. For isoxazole frameworks, novel catalyst-driven approaches are emerging. These include the use of palladium acetate as a catalyst in the synthesis of novel isoxazole derivatives. bohrium.com
Furthermore, "click chemistry" approaches, such as the copper-catalyzed [3+2] dipolar cycloaddition between alkynes and in situ generated nitrile oxides, provide a powerful and regioselective method for constructing 3,5-disubstituted isoxazoles. eresearchco.com Intramolecular nitrile oxide cycloaddition reactions have also been employed to create novel tetracyclic isoxazole systems. mdpi.com These advanced catalytic methods offer promising avenues for the synthesis of complex isoxazole-containing molecules, including derivatives of isoxazole acetate.
Multicomponent Cyclocondensation Reactions in Isoxazole Acetate Derivative Synthesis
The construction of the benzo[d]isoxazole ring system often relies on robust cyclocondensation reactions. A well-established and primary method for synthesizing the direct precursor, benzo[d]isoxazol-3-yl-acetic acid, involves the reaction of 4-hydroxycoumarin with hydroxylamine hydrochloride. sphinxsai.comgoogle.comgoogle.com This process serves as a foundational route to the specific scaffold required for producing benzo[d]isoxazole acetate derivatives.
The reaction proceeds by adding hydroxylamine hydrochloride to a solution of 4-hydroxycoumarin in a solvent such as methanol. sphinxsai.com A base, typically sodium acetate, is then introduced to facilitate the reaction, which is brought to reflux. sphinxsai.com The mechanism involves the opening of the lactone ring of the coumarin followed by condensation and intramolecular cyclization to form the stable benzo[d]isoxazole ring, with an acetic acid moiety at the 3-position. This method is effective for producing the core structure on a large scale. niscpr.res.in Once the benzo[d]isoxazol-3-yl-acetic acid is formed, it can be converted to its corresponding ester, such as ethyl 2-(benzo[d]isoxazol-3-yl)acetate, through standard esterification procedures using an alcohol (e.g., ethanol) and an acid catalyst like sulfuric acid. sphinxsai.com
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
| 4-Hydroxycoumarin | Hydroxylamine hydrochloride, Sodium acetate | Methanol | Reflux (65-70°C), 5-6 hours | 1,2-Benzisoxazole-3-acetic acid | sphinxsai.com |
| 1,2-Benzisoxazole-3-acetic acid | Ethanol, Sulfuric acid | N/A | Reflux, 5-6 hours | Ethyl 2-(benzo[d]isoxazol-3-yl)acetate | sphinxsai.com |
While three-component reactions are employed for the rapid synthesis of other 3,5-di(hetero)aryl-substituted isoxazoles, the specific benzo[d]isoxazole-3-acetic acid scaffold is most reliably accessed via this two-component cyclocondensation pathway. researchgate.net
Organocatalytic Methodologies for Isoxazole Acetate Scaffold Construction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free and often environmentally benign pathways to complex molecules. In the context of isoxazole synthesis, organocatalysts are utilized to construct the heterocyclic ring with high efficiency and selectivity. However, the application of organocatalysis for the direct construction of the specific this compound scaffold is not widely documented in the literature, which predominantly reports methods based on classical condensation reactions.
In the broader field of isoxazole synthesis, organocatalytic approaches have been successfully developed. For instance, the synthesis of various 3,4,5-trisubstituted isoxazoles can be achieved through reactions designed around organocatalytic principles. rsc.org These reactions often proceed under mild conditions and demonstrate the potential of organocatalysis in building heterocyclic systems. Despite these advances, the synthesis of the benzo[d]isoxazole core itself, particularly from precursors like 4-hydroxycoumarin, continues to rely on the established base-mediated cyclocondensation methods. sphinxsai.com
Application of Click Chemistry Principles in Isoxazole Derivatization
Click chemistry describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. itmedicalteam.pl The quintessential click reaction for the formation of the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. eresearchco.comnih.gov This [3+2] cycloaddition is a powerful and versatile method for the de novo synthesis of the isoxazole scaffold itself, rather than for the derivatization of a pre-formed ring.
This approach allows for the creation of a wide array of substituted isoxazoles by varying the substituents on the nitrile oxide and alkyne starting materials. nih.gov The nitrile oxide intermediate is typically generated in situ from precursors like aldoximes or hydroximoyl chlorides. eresearchco.com Copper(I) catalysis is often employed to control the regioselectivity of the reaction, leading specifically to 3,5-disubstituted isoxazoles in high yields. eresearchco.com
The general scheme for this click chemistry approach is outlined below:
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Aldoxime | Terminal Alkyne (e.g., Propargyl ester) | Copper(I), Heat | 3,5-Disubstituted isoxazole | eresearchco.com |
| Hydroximoyl Chlorides | 1,3-Diketones / β-ketoesters | DIPEA, Water/Methanol, Room Temp | 3,4,5-Trisubstituted isoxazole | beilstein-journals.orgnih.gov |
| 2-Alkyn-1-one O-methyl oximes | N/A (Intramolecular) | ICl | 4-Iodoisoxazoles | nih.gov |
While this methodology is a cornerstone of general isoxazole synthesis, its specific application to generate the this compound framework would require bespoke starting materials, such as a functionalized benzene (B151609) ring containing both an alkyne and a nitrile oxide precursor in the correct orientation for subsequent cyclization. The existing literature primarily focuses on this ring-formation strategy rather than using click reactions to modify a pre-existing benzo[d]isoxazole core. eresearchco.commdpi.com
Chemical Transformations and Reactivity of Benzo D Isoxazol 3 Yl Acetate
Hydrolysis of the Acetate (B1210297) Moiety
The acetate group of Benzo[d]isoxazol-3-yl acetate is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of esters. This transformation cleaves the ester bond, yielding acetic acid and benzo[d]isoxazol-3-ol (B1209928).
The product, benzo[d]isoxazol-3-ol, exists in a tautomeric equilibrium with its more stable keto form, benzo[d]isoxazol-3(2H)-one. wikipedia.orgresearchgate.net This tautomerism is a key feature of the hydrolysis product's chemistry.
Base-Catalyzed Hydrolysis (Saponification) : Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidic workup, results in the formation of the corresponding hydroxamic acid analogue. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl or H₂SO₄) and water, the ester undergoes hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
This hydrolysis is a fundamental transformation, often employed to unmask the hydroxyl or keto functionality for further synthetic modifications.
Reduction Reactions of the Ester Functional Group (e.g., to Alcohol Derivatives)
The ester functional group in this compound can be reduced to a primary alcohol, yielding 3-(hydroxymethyl)benzo[d]isoxazole. This conversion requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) are typically ineffective for reducing esters.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. harvard.edumasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The general mechanism proceeds in two stages:
Nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
This intermediate collapses, eliminating the alkoxide leaving group to form an intermediate aldehyde.
The aldehyde is immediately reduced by another equivalent of hydride to form an aluminum alkoxide.
Subsequent aqueous workup protonates the alkoxide to furnish the final product, 3-(hydroxymethyl)benzo[d]isoxazole.
This reduction provides a pathway to C3-alkylated benzisoxazole derivatives with a terminal hydroxyl group, which can be used for further functionalization. A similar reduction of 2,1-benzisoxazole-3-carboxylic acid to the corresponding benzylic alcohol has been reported, demonstrating the feasibility of reducing a carbonyl function at this position. researchgate.net
Nucleophilic Substitution Reactions Involving the Acetate Group
Direct nucleophilic substitution where the acetate group acts as a leaving group is generally not a favorable process. A more common strategy involves a two-step sequence:
Hydrolysis of the acetate to benzo[d]isoxazol-3-ol (which exists as the keto tautomer).
Conversion of the hydroxyl group into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. ub.edu
Once converted to a sulfonate ester, the 3-position of the benzisoxazole ring becomes activated for classical Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles, such as halides, azides, cyanides, and amines, to synthesize a range of 3-substituted benzisoxazole derivatives.
Electrophilic and Nucleophilic Substitution Reactions on the Benzisoxazole Ring System
Electrophilic Aromatic Substitution (EAS)
The benzisoxazole ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused isoxazole (B147169) ring. minia.edu.egorganicchemistrytutor.com Consequently, harsh reaction conditions are often required. The substitution pattern is directed by the deactivating heterocycle, which typically directs incoming electrophiles to the positions meta to the ring fusion, namely the 5- and 7-positions.
Common EAS reactions include:
Halogenation : The introduction of a halogen (e.g., Br, Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.comlibretexts.org For instance, halogenation at the 5-position of the benzisoxazole ring has been shown to increase the biological activity of certain derivatives. nih.gov
Nitration : The reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring, forming the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution on the benzisoxazole ring is possible but requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. youtube.comwikipedia.orgmasterorganicchemistry.com Nitro groups are particularly effective activators. Research has shown that in 4,6-dinitro-benzisoxazole derivatives, the nitro-group at the C-4 position can be selectively displaced by various nucleophiles. chim.it This highlights the ability of the benzisoxazole scaffold to undergo SₙAr reactions when appropriately substituted.
| Nucleophile (Nu) | Product |
| O-Alkyl | 4-Alkoxy-6-nitro-benzisoxazole |
| O-Aryl | 4-Aryloxy-6-nitro-benzisoxazole |
| S-Alkyl | 4-(Alkylthio)-6-nitro-benzisoxazole |
| Azide (N₃⁻) | 4-Azido-6-nitro-benzisoxazole |
| Fluoride (F⁻) | 4-Fluoro-6-nitro-benzisoxazole |
Table 1: Examples of Nucleophilic Substitution on 4,6-Dinitro-benzisoxazoles. chim.it
Reactions with Diazo Compounds and Mechanisms of Ring Expansion to 2H-1,3-Oxazines
Benzisoxazoles can undergo ring expansion reactions when treated with diazo compounds in the presence of a rhodium catalyst. This transformation converts the five-membered benzisoxazole ring into a six-membered 2H-1,3-benzoxazine system.
The reaction is believed to proceed through the following mechanism:
The rhodium catalyst reacts with the diazo compound (e.g., ethyl diazoacetate) to form a rhodium carbenoid.
The carbenoid reacts with the nitrogen atom of the benzisoxazole, which acts as a nucleophile, to form a nitrogen ylide intermediate.
This ylide is unstable and undergoes rearrangement. The likely pathway involves a 1,2-shift or a sequence of ring-opening to a vinyl nitrene intermediate followed by a 6π-electrocyclization, which results in the expanded 2H-1,3-oxazine ring structure.
This ring expansion provides a sophisticated method for accessing more complex heterocyclic systems from readily available benzisoxazole precursors.
Functional Group Interconversions on this compound Derivatives
The acetate group serves as a versatile precursor for a variety of other functional groups at the 3-position of the benzisoxazole ring. Key interconversions begin with the primary reactions of hydrolysis and reduction.
Acetate to Hydroxyl : As detailed in section 3.1, hydrolysis converts the acetate to a hydroxyl group (in equilibrium with its keto tautomer). This hydroxyl group can be further functionalized, for example, by conversion to an ether or a better leaving group for substitution reactions.
Acetate to Hydroxymethyl : As covered in section 3.2, reduction with LiAlH₄ converts the acetate to a 3-(hydroxymethyl) group. This primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a halide for subsequent nucleophilic substitution.
A prominent example of further derivatization involves the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole, a compound with anticonvulsant properties. nih.gov The synthesis starts from 3-(bromomethyl)-1,2-benzisoxazole (B15218) (which can be conceptually derived from the 3-hydroxymethyl derivative). The synthetic sequence involves reaction with sodium bisulfite, followed by chlorination and subsequent amination to install the sulfamoyl group. nih.gov
| Starting Material | Reagents | Product |
| 3-(Bromomethyl)-1,2-benzisoxazole | 1. Na₂SO₃ 2. PCl₅ or SOCl₂ 3. Amine (R₂NH) | 3-((Dialkylsulfamoyl)methyl)-1,2-benzisoxazole |
| 3-(Bromomethyl)-1,2-benzisoxazole | 1. Na₂SO₃ 2. PCl₅ or SOCl₂ 3. NH₃ | 3-(Sulfamoylmethyl)-1,2-benzisoxazole |
Table 2: Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives. nih.gov
These transformations demonstrate the utility of the 3-position of the benzisoxazole ring as a key site for chemical modification, allowing for the synthesis of a diverse library of compounds with potential biological activities.
Derivatization Strategies and Analog Synthesis
Synthesis of Benzo[d]isoxazol-3-ylacetohydrazide and its Derivatives
The synthesis of Benzo[d]isoxazol-3-ylacetohydrazide serves as a key step in the elaboration of the benzo[d]isoxazole scaffold. The process typically commences with the formation of 1,2-Benzisoxazole-3-acetic acid from 4-Hydroxy coumarin (B35378). This is achieved by reacting 4-Hydroxy coumarin with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in methanol. jctjournal.com The resulting acid is then esterified, commonly using ethanol (B145695) and a catalytic amount of sulfuric acid, to yield Ethyl 2-(benzo[d]isoxazol-3-yl)acetate. jctjournal.com
The crucial hydrazinolysis step is subsequently carried out by refluxing the ethyl acetate derivative with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. jctjournal.com This reaction displaces the ethoxy group to form the desired Benzo[d]isoxazol-3-ylacetohydrazide. This hydrazide is a versatile intermediate, readily available for further derivatization, often through condensation reactions with various aldehydes and ketones to form Schiff bases. jctjournal.com
Synthesis of Benzo[d]isoxazol-3-ylacetohydrazide
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 4-Hydroxy coumarin | Hydroxylamine hydrochloride, Sodium acetate, Methanol | 1,2-Benzisoxazole-3-acetic acid |
| 2 | 1,2-Benzisoxazole-3-acetic acid | Ethanol, Sulfuric acid | Ethyl 2-(benzo[d]isoxazol-3-yl)acetate |
Formation of Thiazolidinone Derivatives from Benzo[d]isoxazol-3-yl Acetate Precursors
The formation of thiazolidinone derivatives from this compound precursors typically proceeds through a multi-step sequence, beginning with the synthesis of Benzo[d]isoxazol-3-ylacetohydrazide as described previously. This hydrazide is then reacted with an appropriate aromatic aldehyde in a suitable solvent like DMF to form a Schiff's base, specifically an N'-benzylideneacetohydrazide derivative. jctjournal.com
The key cyclization step to form the thiazolidinone ring involves the reaction of the Schiff's base with mercaptoacetic acid. jctjournal.com This reaction is often carried out in DMF with a pinch of anhydrous zinc chloride as a catalyst and requires refluxing for several hours. jctjournal.com The resulting product is a 2-(Benzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide. This synthetic route allows for the introduction of diversity at the phenyl ring of the thiazolidinone moiety by varying the aromatic aldehyde used in the Schiff base formation. jctjournal.comjocpr.comnih.govresearchgate.net
Construction of Pyrrolidine-2,5-dione Derivatives Featuring the Benzisoxazole Moiety
A series of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives have been synthesized and investigated for their potential biological activities. nih.govresearchgate.net The synthesis of these compounds involves the preparation of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones. nih.govresearchgate.net These derivatives have been noted for their structural similarity to known anticonvulsant drugs. researchgate.net The core structure combines the benzisoxazole moiety with the pyrrolidine-2,5-dione (succinimide) ring, a feature present in several antiepileptic medications. nih.govresearchgate.net
Research has shown that substitutions on the nitrogen atom of the pyrrolidine-2,5-dione ring significantly influence the biological activity. For instance, compounds such as 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione and 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione have demonstrated notable anticonvulsant effects in preclinical models. nih.govresearchgate.net
Synthesis of Spirocyclic Systems Incorporating the Benzisoxazole Core
The construction of spirocyclic systems that incorporate the benzisoxazole core represents a sophisticated approach to generating structurally complex and three-dimensional molecules. bohrium.comnih.gov Spiro compounds, characterized by two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique conformational properties. bohrium.com While direct synthesis from this compound is not always the route, the benzisoxazole moiety serves as a key building block in the elaboration of these complex structures. nih.gov
One general strategy involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to construct one of the rings of the spirocyclic system. bohrium.com For example, N-substituted exo-2-oxazolidinone dienes can react with bis-chalcones in a [4+2] cycloaddition to afford highly functionalized spiro compounds. bohrium.com The benzisoxazole core can be incorporated into either the diene or the dienophile to generate the target spirocyclic architecture. These reactions often proceed with high regio- and diastereoselectivity. bohrium.com Another approach involves the oxidative cyclization of o-cycloalkylaminoacetanilides, which can lead to the fusion of a spirocyclic oxetane (B1205548) onto a benzimidazole (B57391) ring system, a related nitrogen-containing heterocycle. nih.gov
Design and Synthesis of Substituted Pyrrolidine-Benzisoxazole Conjugates
The design and synthesis of substituted pyrrolidine-benzisoxazole conjugates have been explored to develop novel compounds with potential therapeutic applications. researchgate.net This strategy involves linking the benzisoxazole scaffold to a substituted pyrrolidine (B122466) ring, aiming to combine the pharmacophoric features of both moieties. researchgate.netresearchgate.net
A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones have been prepared and evaluated for their biological activities. nih.govresearchgate.net The synthesis of these conjugates allows for systematic structural modifications at both the benzisoxazole and the pyrrolidine rings to establish structure-activity relationships. For instance, variations in the substituent on the pyrrolidine nitrogen have been shown to significantly impact the anticonvulsant properties of these conjugates. researchgate.net
Examples of Substituted Pyrrolidine-Benzisoxazole Conjugates
| Compound Name | Key Structural Features |
|---|---|
| 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione | Fluorophenyl substitution on the pyrrolidine nitrogen. nih.govresearchgate.net |
Derivatization with Sulfonamide Moieties
Derivatization of the benzisoxazole core with sulfonamide moieties has led to the development of compounds with significant biological activities. mdpi.com A notable example is the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.gov
The synthesis of these compounds can be achieved starting from 3-(bromomethyl)-1,2-benzisoxazole (B15218), which is prepared from 1,2-benzisoxazole-3-yl-acetic acid through bromination and subsequent decarboxylation. google.comlookchem.com The bromomethyl derivative is then reacted with sodium bisulfite to yield 1,2-benzisoxazole-3-methanesulfonic acid. google.comlookchem.com Chlorination of this sulfonic acid with a reagent such as phosphorus oxychloride affords the corresponding sulfonyl chloride. google.comlookchem.com This sulfonyl chloride is a key intermediate that can be reacted with a variety of amines to produce a library of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. lookchem.com This approach allows for the introduction of diverse substituents on the sulfonamide nitrogen, enabling the fine-tuning of the molecule's physicochemical and biological properties. researchgate.netnih.gov
Advanced Scaffold Derivatization for Enhanced Chemical Space Exploration
The benzisoxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This recognition has spurred extensive efforts in advanced scaffold derivatization to explore a wider chemical space and identify novel bioactive compounds. nih.govniper.gov.in The versatility of the benzisoxazole core allows for its use as a starting point for the construction of diverse and complex molecular architectures. nih.govnih.gov
Strategies for advanced derivatization include the development of novel synthetic methodologies to introduce functional groups at various positions of the benzisoxazole ring. These methods can involve metal-catalyzed cross-coupling reactions, cycloaddition reactions, and multi-component reactions. chim.it By systematically modifying the substituents on the benzisoxazole scaffold, chemists can generate libraries of compounds with a wide range of electronic and steric properties. This exploration of chemical space is crucial for identifying new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. nih.govniper.gov.in The benzisoxazole scaffold's ability to be readily and diversely functionalized makes it an invaluable tool in modern drug discovery. nih.govnih.gov
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
While specific ¹H NMR data for Benzo[d]isoxazol-3-yl acetate (B1210297) is not widely published, the expected spectrum can be inferred from analyses of closely related benzo[d]isoxazole derivatives. The aromatic protons on the fused benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants would depend on the substitution pattern.
For the acetate moiety (-OCOCH₃), a characteristic singlet for the three methyl protons would be expected. In similar acetoxy-containing aromatic compounds, this singlet typically appears in the range of δ 2.1–2.5 ppm. For instance, in the related compound 3-acetoxy-2-methylbenzoic anhydride, the acetoxy methyl protons are observed in this region. acs.orgnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for Benzo[d]isoxazol-3-yl acetate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| -COCH₃ | 2.1 - 2.5 | Singlet |
The ¹³C NMR spectrum provides a map of the carbon framework of a molecule. For this compound, distinct signals would be observed for the aromatic carbons of the benzo[d]isoxazole ring and the carbons of the acetate group.
The carbons of the benzene ring are expected to resonate in the typical aromatic region of approximately δ 110–150 ppm. The quaternary carbons of the isoxazole (B147169) ring would also fall within this region, with their exact shifts influenced by the electronegative oxygen and nitrogen atoms. The C3 carbon, bonded to the acetate group, would likely be found in the more downfield portion of this range.
The acetate group would introduce two additional signals: a signal for the carbonyl carbon (C=O) typically found around δ 168–172 ppm, and a signal for the methyl carbon (-CH₃) at approximately δ 20–25 ppm. For comparison, the carbonyl carbon of the ester group in 3-acetoxy-2-methylbenzoic anhydride appears at 162.14 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic-C | 110 - 150 |
| C=O (acetate) | 168 - 172 |
| -CH₃ (acetate) | 20 - 25 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the ester functional group.
A strong absorption band corresponding to the C=O stretching vibration of the ester is anticipated in the region of 1735–1750 cm⁻¹. This is a key diagnostic peak for the acetate group. Additionally, C-O stretching vibrations for the ester linkage would be expected in the 1000–1300 cm⁻¹ range. The aromatic C=C stretching vibrations would likely appear as a series of bands between 1450 and 1600 cm⁻¹, while aromatic C-H stretching would be observed above 3000 cm⁻¹.
For a related compound, benzo[d]isoxazol-3[2H]-one, a strong carbonyl group absorbance is seen at 1774.95 cm⁻¹. researchgate.net In 3-acetoxy-2-methylbenzoic anhydride, the C=O stretching mode of the acetoxy group appears at 1721 cm⁻¹. nih.gov
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | >3000 | Stretch |
| Ester C=O | 1735 - 1750 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| Ester C-O | 1000 - 1300 | Stretch |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₉H₇NO₃), the expected molecular weight is approximately 177.16 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 177.
A common fragmentation pathway for esters is the loss of the acyl group. Therefore, a significant fragment ion would be expected from the loss of an acetyl radical (•COCH₃) or ketene (CH₂=C=O), leading to a prominent peak corresponding to the benzo[d]isoxazol-3-ol (B1209928) cation. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the parent molecule and its fragments. rsc.org
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported, studies on related benzisoxazole and other heterocyclic compounds suggest that the benzo[d]isoxazole ring system is planar. smolecule.commdpi.com The acetate group would be attached to the C3 position of this planar ring system. The solid-state packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions. mdpi.com
Spectroscopic Characterization of Novel Intermediates and Derived Compounds
The synthesis of this compound and its derivatives involves several key intermediates whose structures have been characterized spectroscopically. For example, the synthesis of some benzo[d]isoxazole derivatives proceeds through N,2-dihydroxybenzamide. The FTIR spectrum of this intermediate shows bands at 3288.67 cm⁻¹ and 3118.98 cm⁻¹ for the -NH and -OH groups, and at 1618.60 cm⁻¹ for the amide carbonyl group. researchgate.net This can be cyclized to form benzo[d]isoxazol-3[2H]-one, which exhibits a characteristic carbonyl absorption at 1774.95 cm⁻¹ and an -NH absorbance at 3497.18 cm⁻¹ in its IR spectrum. researchgate.net
Furthermore, various derivatives of benzo[d]isoxazole have been synthesized and characterized, such as 3-(piperidin-4-yl)benzo[d]isoxazoles and 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones. rsc.orgnih.govresearchgate.net The spectroscopic data from these compounds provide a valuable library of information for confirming the structures of new analogs. For instance, ¹H NMR and ¹³C NMR, as well as mass spectrometry, have been extensively used to confirm the structures of these derived compounds. rsc.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. It is a powerful tool for understanding the geometry, stability, and reactivity of chemical compounds.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Benzo[d]isoxazol-3-yl acetate (B1210297), this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be performed to identify different spatial arrangements of the acetate group relative to the benzo[d]isoxazole ring. By calculating the relative energies of these different conformers, the most stable and likely conformation of the molecule can be predicted. This is crucial as the molecular conformation often dictates its biological activity and physical properties.
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps)
The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. DFT calculations are used to determine the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Table 1: Representative DFT-Calculated Electronic Properties (Note: This table is illustrative as specific data for Benzo[d]isoxazol-3-yl acetate is not available. The values are typical for similar heterocyclic compounds.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Prediction of Chemical Reactivity Parameters and Substituent Effects
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These parameters help in predicting how a molecule will behave in a chemical reaction.
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential)
These parameters are invaluable for understanding the molecule's electrophilic or nucleophilic nature. Furthermore, DFT can be used to study the effect of adding different substituent groups to the benzo[d]isoxazole ring, predicting how these changes would alter the molecule's geometry, electronic structure, and reactivity.
Molecular Docking Studies for Understanding Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.
While no specific molecular docking studies for this compound have been reported, studies on its derivatives have shown that the benzo[d]isoxazole scaffold can interact with various enzymes. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and thromboxane (B8750289) synthase to explore their potential as anti-inflammatory agents. sphinxsai.com Such studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing a rationale for the molecule's potential biological activity.
Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Studies and Crystal Packing Dynamics
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution in a crystal, allowing for a detailed understanding of how molecules pack together in the solid state.
Reaction Mechanism Elucidation via Advanced Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights that are often difficult to obtain through experimental methods alone. Such studies are fundamental to optimizing reaction conditions and designing new synthetic routes.
Theoretical Studies of Isoxazolium N-Ylides and 1-Oxa-5-azahexa-1,3,5-trienes as Reactive Intermediates
Theoretical and experimental studies have explored the reaction of isoxazoles with diazo compounds, leading to the formation of 2H-1,3-oxazines. These investigations suggest a reaction pathway that proceeds through the formation of (3Z)-1-oxa-5-azahexa-1,3,5-trienes, which then undergo a 6π-cyclization. semanticscholar.org
Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, have been employed to locate the stationary points corresponding to potential reaction intermediates. semanticscholar.org One such proposed intermediate is the isoxazolium N-ylide. However, these calculations have only been successful in locating stationary points for isoxazolium N-ylides derived from isoxazoles that lack a substituent at the 3-position. semanticscholar.org
These theoretical models indicate that isoxazolium N-ylides are characterized by significant thermodynamic and kinetic instability. semanticscholar.org This inherent instability suggests a low probability of their detection, even though they may be formed transiently during the reaction. semanticscholar.org The calculations further reveal that these ylides can undergo ring-opening to form (3Z)-1-oxa-5-azahexa-1,3,5-trienes through very low activation barriers, estimated to be between 0.2 and 1.5 kcal/mol. semanticscholar.org This facile transformation is attributed to the weak N-O bond in the isoxazole (B147169) ring and the pseudopericyclic nature of the reaction. semanticscholar.org
For isoxazoles that do have a substituent at the 3-position, such as in the case of this compound, the theoretical calculations suggest that the attack of a carbene on the isoxazole nitrogen directly leads to the formation of the (3Z)-1-oxa-5-azahexa-1,3,5-triene without proceeding through a stable isoxazolium N-ylide intermediate. semanticscholar.org
| Intermediate/Transition State | Computational Method | Key Finding |
| Isoxazolium N-ylides | DFT B3LYP/6-31G(d) | Thermodynamically and kinetically very unstable. semanticscholar.org |
| Ring Opening of N-ylide | DFT B3LYP/6-31G(d) | Very low activation barriers (0.2–1.5 kcal/mol). semanticscholar.org |
| Substituted Isoxazoles | DFT B3LYP/6-31G(d) | Direct formation of 1-oxa-5-azahexa-1,3,5-triene is predicted. semanticscholar.org |
Energy Profile Calculations for Chemical Transformations
Energy profile calculations have been instrumental in understanding the thermodynamic stability of the intermediates and products involved in the transformation of isoxazoles. According to theoretical calculations, 2H-1,3-oxazines are generally found to be thermodynamically more stable than their corresponding open-chain isomers, the (3Z)-1-oxa-5-azahexa-1,3,5-trienes. semanticscholar.org
This thermodynamic preference drives the 6π-cyclization of the 1-oxa-5-azahexa-1,3,5-triene intermediate to form the final 2H-1,3-oxazine product. semanticscholar.org An exception to this trend is observed in the case of oxaazahexatrienes derived from 5-alkoxyisoxazoles, which are found to be thermodynamically more stable than the corresponding cyclic 2H-1,3-oxazines. semanticscholar.org
The low thermodynamic and kinetic stabilities calculated for the isoxazolium ylide intermediates provide a rationale for why they are not typically observed experimentally. semanticscholar.org The energy profile suggests a rapid conversion of these intermediates, if formed, into the more stable 1-oxa-5-azahexa-1,3,5-triene. semanticscholar.org
A preliminary computational analysis of the reaction between isoxazoles and methoxycarbonylcarbene was performed using the DFT B3LYP/6-31G(d) level of theory with the PCM solvation model for dichloromethane (B109758) to evaluate the thermodynamic and kinetic stabilities of the potential isoxazolium N-ylide intermediates. semanticscholar.org
| Compound Type | Relative Thermodynamic Stability |
| 2H-1,3-Oxazines | Generally more stable than the open-chain isomer. semanticscholar.org |
| (3Z)-1-Oxa-5-azahexa-1,3,5-trienes | Generally less stable than the cyclic product. semanticscholar.org |
| 5-Alkoxy-derived Oxaazahexatrienes | More stable than the corresponding 2H-1,3-oxazines. semanticscholar.org |
Applications of Benzo D Isoxazol 3 Yl Acetate As a Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The utility of a synthetic building block is often defined by its ability to be transformed into a variety of other molecules. In the synthesis of benzisoxazole derivatives, the substituent at the 3-position is frequently installed during the formation of the heterocyclic ring itself. Common methods involve the base-catalyzed cyclization of ortho-hydroxy ketoximes. e-journals.inmdpi.com
One documented synthetic route that suggests a role for an acetate (B1210297) intermediate involves the reaction of an ortho-hydroxyaryl oxime with acetic anhydride. This reaction proceeds through an acetylated oxime intermediate which then undergoes cyclization, often promoted by a base like pyridine, to yield a 3-methyl-1,2-benzisoxazole. researchgate.net In this context, the acetate functionality is not part of an isolated starting material but is formed in situ as a reactive intermediate that facilitates the ring-closing reaction.
This reactivity pattern indicates that while Benzo[d]isoxazol-3-yl acetate itself is not commonly used as a starting precursor, the underlying chemistry of using an acetate group to enable the formation of the benzisoxazole ring is a valid synthetic strategy. From the resulting 3-substituted benzisoxazoles, further elaborations can lead to a diverse range of other heterocyclic systems. For example, a 3-(chloromethyl)-1,2-benzisoxazole can serve as a precursor for various 3,5-disubstituted benzisoxazoles by nucleophilic substitution. mdpi.com Similarly, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have been synthesized from 3-(bromomethyl)-1,2-benzisoxazole (B15218), highlighting the importance of a reactive handle at this position for creating new heterocyclic frameworks. nih.gov
Intermediate in the Construction of Architecturally Complex Molecules
The benzisoxazole scaffold is an important pharmacophore present in numerous biologically active compounds. nih.gov The development of architecturally complex molecules for drug discovery often relies on key intermediates that allow for the introduction of molecular complexity. While direct evidence for the use of this compound as such an intermediate is scarce, the closely related compound, benzo[d]isoxazol-3-yl-acetic acid, serves as a well-documented intermediate.
For instance, benzo[d]isoxazol-3-yl-acetic acid is a key intermediate in some synthetic routes toward the anticonvulsant drug zonisamide. google.com It is also used as a starting material for the synthesis of novel N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles, which involves the condensation with ortho-phenylenediamine. researchgate.net This demonstrates the synthetic value of the benzo[d]isoxazole-3-yl-methyl moiety in building more complex, multi-ring systems.
The following table details examples of complex molecules synthesized from 3-substituted benzisoxazole intermediates, illustrating the significance of this structural motif.
| Starting Intermediate | Reagents/Conditions | Resulting Complex Molecule/Framework | Reference |
| Benzo[d]isoxazol-3-yl-acetic acid | o-phenylenediamine | N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles | researchgate.net |
| 3-(Bromomethyl)-1,2-benzisoxazole | Sodium bisulfite, chlorination, amination | 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives | nih.gov |
| N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide | Hydroxylamine (B1172632) hydrochloride, thionyl chloride | N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | mdpi.com |
| Hydroxycoumarin | Hydroxylamine | Benzo[d]isoxazol-3-yl-acetic acid | google.com |
This table is interactive. Click on the headers to sort the data.
These examples underscore the principle that a functionalized 3-position on the benzisoxazole ring is a critical launching point for the synthesis of more elaborate molecules.
Role in the Diversification of Compound Libraries for Research Purposes
The creation of compound libraries with high structural diversity is a cornerstone of modern drug discovery. nih.gov Diversity-oriented synthesis aims to generate collections of structurally complex and diverse small molecules for high-throughput screening. The benzisoxazole core is considered a "privileged scaffold" because it can bind to a range of biological targets, making it an attractive template for building such libraries. nih.gov
The strategy for diversifying a compound library often involves a common core structure that can be modified at several positions with different functional groups. A reactive handle, such as a chloromethyl or an amino group, on the benzisoxazole ring allows for the attachment of various substituents, thereby generating a library of related but distinct compounds. For example, 3,5-disubstituted 1,2-benzisoxazoles can be prepared from intermediates like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, providing a route to novel derivatives for biological screening. mdpi.com
While this compound is not explicitly cited as a platform for library diversification, the general principle of using a 3-substituted benzisoxazole as a template is well-established. A library could theoretically be generated by displacing the acetate group with a range of nucleophiles, although this specific application has not been prominently featured in the reviewed literature. The focus has remained on more reactive precursors, such as those with halomethyl or aminomethyl groups at the 3-position, to build libraries of potential anticonvulsants, anticancer agents, and other therapeutics. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues in Benzo D Isoxazol 3 Yl Acetate Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For benzo[d]isoxazol-3-yl acetate (B1210297), future research will likely concentrate on developing synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions or the use of stoichiometric reagents. Future approaches could explore:
Catalytic C-H Functionalization: Direct functionalization of the benzene (B151609) ring of a suitable precursor through transition-metal catalysis would offer a more atom-economical approach to substituted benzo[d]isoxazol-3-yl acetates.
Photoredox Catalysis: The use of visible light to drive the synthesis could provide milder reaction conditions and access to novel reactivity patterns.
Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional redox reactions, avoiding the need for chemical oxidants or reductants. An electrochemically mediated method for preparing 2,1-benzisoxazoles from o-nitrophenylacetylenes has been reported, which could be adapted for the synthesis of benzo[d]isoxazol-3-yl acetate precursors. organic-chemistry.org
Biocatalysis: Employing enzymes for key synthetic steps could lead to highly selective and environmentally friendly processes.
Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Regioselectivity control, catalyst cost |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Substrate scope, quantum yield optimization |
| Electrochemical Synthesis | Avoidance of chemical redox reagents, high efficiency | Electrode material selection, reaction optimization |
| Biocatalysis | High selectivity, environmentally benign | Enzyme stability and availability, substrate specificity |
Exploration of Unprecedented Chemical Transformations and Rearrangements
The benzo[d]isoxazole core is a versatile building block for the synthesis of other important heterocyclic compounds. academie-sciences.fr Future research should aim to uncover novel chemical transformations and rearrangements of this compound to expand its synthetic utility.
Potential areas of exploration include:
Ring-Opening and Ring-Expansion Reactions: Investigating novel conditions for the cleavage of the N-O bond could lead to the formation of valuable ortho-functionalized aromatic compounds. Ring-expansion reactions could provide access to larger heterocyclic systems, such as benzoxazines or benzodiazepines.
[3+2] Cycloaddition Reactions: While benzisoxazoles can be synthesized via [3+2] cycloadditions of nitrile oxides and arynes, the reactivity of the this compound core itself in cycloaddition reactions remains largely unexplored. organic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions: The development of new cross-coupling strategies involving the benzo[d]isoxazole nucleus would enable the facile introduction of a wide range of substituents, leading to diverse libraries of derivatives for biological screening.
Rearrangement Cascades: Designing novel rearrangement cascades initiated by the selective activation of the acetate group or the heterocyclic ring could lead to the rapid construction of complex molecular architectures.
Advanced Computational Modeling for Precise Structure-Reactivity Correlations and Reaction Design
Computational chemistry has become an indispensable tool in modern drug discovery and organic synthesis. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential biological activity.
Future research in this area should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to elucidate reaction mechanisms, predict the regioselectivity of reactions, and calculate spectroscopic properties. rjsocmed.com This can aid in the design of more efficient synthetic routes and the interpretation of experimental data.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be employed to predict the binding modes of this compound derivatives with biological targets, guiding the design of new and more potent therapeutic agents. rjsocmed.com
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of this compound derivatives with their biological activity, QSAR models can be developed to predict the activity of new compounds and prioritize their synthesis.
Machine Learning and Artificial Intelligence: AI-driven approaches can be used to analyze large datasets of chemical reactions and biological activities to identify novel synthetic pathways and predict promising drug candidates.
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanism elucidation, reactivity prediction | Optimized reaction conditions, understanding of selectivity |
| Molecular Docking | Prediction of binding modes with biological targets | Identification of potential protein targets, design of potent inhibitors |
| Molecular Dynamics (MD) Simulations | Analysis of ligand-receptor interactions and stability | Understanding of binding kinetics and thermodynamics |
| QSAR | Correlation of structure with biological activity | Predictive models for biological activity, lead optimization |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput synthesis. researchgate.netdntb.gov.ua The integration of the synthesis of this compound and its derivatives with flow chemistry platforms represents a significant area for future development.
Key research directions include:
Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would enable its production on a larger scale with greater efficiency and reproducibility. This could involve telescoping multiple reaction steps into a single, continuous operation. researchgate.net
In-line Purification and Analysis: Integrating purification techniques, such as liquid-liquid extraction or chromatography, and analytical methods, such as NMR or mass spectrometry, directly into the flow system would allow for real-time monitoring and optimization of the reaction.
Automated Synthesis of Derivative Libraries: Combining flow chemistry with robotic systems would enable the automated synthesis of large libraries of this compound derivatives for high-throughput screening in drug discovery programs.
On-Demand Generation of Reactive Intermediates: Flow chemistry is particularly well-suited for the generation and use of unstable or hazardous intermediates, such as arynes or nitrile oxides, which are often involved in the synthesis of benzisoxazoles. organic-chemistry.orgresearchgate.net
The adoption of these advanced synthetic technologies will be crucial for accelerating the discovery and development of new applications for this compound and its analogues.
Q & A
Q. What synthetic strategies are commonly employed to prepare Benzo[d]isoxazol-3-yl acetate derivatives?
Derivatives are synthesized via multi-step organic reactions, including:
- Ketonitrile Formation : Ethyl isoxazole-3-carboxylates (e.g., 3a–f ) react with methyl lithium (MeLi) or sodium hydride (NaH) under inert conditions (N₂) to yield ketonitriles (4a–f ) .
- Diazonium Coupling : Aryldiazonium chlorides (6a–h ) generated from aromatic amines and NaNO₂/HCl are coupled with ketonitriles using NaOAc as a catalyst at 0°C, producing hydrazonoyl cyanide derivatives (7–27 ) in 14–81% yields .
- Structural Diversification : Modifications include introducing rigid phenyl rings (Series I) or fused benzo[d]isoxazole scaffolds (Series II) to optimize hydrophobic interactions .
Q. How are Benzo[d]isoxazol-3-yl derivatives characterized structurally?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR verify substituent positions and regiochemistry (e.g., compound 23 shows δ 8.00 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., 23 : CHFClNO, observed m/z 449.0628) .
- X-ray Crystallography : Validates binding conformations in ligand-protein complexes (e.g., EPAC2 interactions) .
Q. What biological roles do Benzo[d]isoxazol-3-yl derivatives play in cellular signaling?
These compounds act as EPAC antagonists , inhibiting cAMP-mediated Rap1/Rap2 activation. EPAC1/EPAC2 isoforms regulate insulin secretion, immune suppression, and cancer progression, making them therapeutic targets for diabetes and oncology .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize EPAC antagonism in Benzo[d]isoxazol derivatives?
- Hydrophobic Pocket Targeting : Modifying the 5-tert-butyl group on the isoxazole ring (Series I) or fusing a phenyl ring (Series II) enhances binding to EPAC2's P1/P2 pockets .
- Fluorine Substitutions : Fluorinated aryl groups (e.g., 14 , 32 , 33 ) improve solubility and inhibitory activity (IC < 10 μM) .
- Molecular Docking : Simulations reveal that rigidified scaffolds (e.g., NY0460 ) stabilize EPAC2's inactive conformation by disrupting catalytic domain interactions .
Q. What experimental assays quantify EPAC antagonism in vitro?
- GEF Activity Assays : Measure inhibition of EPAC1-mediated Rap1b-bGDP exchange using H-labeled GDP. Compounds are tested at 20 μM cAMP with dose-dependent inhibition (e.g., 14 , 33 reduce activity by >50%) .
- Cell-Based Assays : Monitor Rap1 activation in HEK293T cells transfected with EPAC biosensors. Antagonists like ESI-09 show specificity over PKA pathways .
Q. How do researchers resolve contradictions in potency data across EPAC isoforms?
- Isoform-Specific Profiling : Use EPAC1/EPAC2 knockout cell lines to isolate isoform contributions. For example, 23 may exhibit selectivity for EPAC2 due to divergent linker regions .
- Kinetic Analysis : Compare on/off rates (k, k) via surface plasmon resonance (SPR) to explain differential inhibition .
Q. What strategies improve the metabolic stability of Benzo[d]isoxazol derivatives?
- Prodrug Design : Esterification of carboxyl groups (e.g., ethyl benzo[d]isoxazole-3-carboxylate, 28 ) enhances bioavailability .
- Deuterium Labeling : Substitute labile protons (e.g., benzyl-d analogs) to slow CYP450-mediated degradation .
Methodological Considerations
Q. How are molecular docking studies validated experimentally for EPAC inhibitors?
- Mutagenesis : Introduce point mutations (e.g., EPAC2 Y444A) to disrupt predicted binding sites. Loss of activity in mutants confirms docking accuracy .
- Thermal Shift Assays : Monitor protein melting temperature (T) changes upon ligand binding. A ΔT > 2°C indicates stable complex formation .
Q. What statistical approaches are used to analyze dose-response data in EPAC inhibition assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC values .
- Error Analysis : Report mean ± SD from triplicate experiments (n=3) and use ANOVA for inter-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
